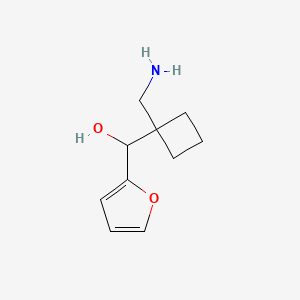

(1-(Aminomethyl)cyclobutyl)(furan-2-yl)methanol

Descripción

Propiedades

Fórmula molecular |

C10H15NO2 |

|---|---|

Peso molecular |

181.23 g/mol |

Nombre IUPAC |

[1-(aminomethyl)cyclobutyl]-(furan-2-yl)methanol |

InChI |

InChI=1S/C10H15NO2/c11-7-10(4-2-5-10)9(12)8-3-1-6-13-8/h1,3,6,9,12H,2,4-5,7,11H2 |

Clave InChI |

TYCAIPYOFMZYLU-UHFFFAOYSA-N |

SMILES canónico |

C1CC(C1)(CN)C(C2=CC=CO2)O |

Origen del producto |

United States |

Métodos De Preparación

Synthesis of (1-(Aminomethyl)cyclobutyl)methanol Intermediate

This intermediate is a crucial precursor to the target compound. According to Advanced ChemBlocks catalog data, (1-(Aminomethyl)cyclobutyl)methanol is available with high purity (97%) and can be synthesized or purchased with CAS# 2041-56-7.

- Typical Preparation:

- Starting from cyclobutanone or cyclobutyl derivatives, reductive amination with formaldehyde and ammonia or amine sources introduces the aminomethyl group.

- Reduction of the corresponding imine intermediate using catalytic hydrogenation (e.g., Pd/C) yields the aminomethyl alcohol.

- Purification by chromatography or crystallization ensures high purity.

Incorporation of the Furan-2-yl Group

The furan-2-yl substituent can be introduced via amide bond formation or nucleophilic substitution reactions involving furan-2-ylmethyl derivatives.

-

- 2-Furylmethanamine or related furan derivatives (e.g., N-(2-furylmethyl)cyclobutanecarboxamide)

- Cyclobutanecarbonyl chloride or related acid chlorides for acylation reactions

-

- Reaction of 2-furylmethanamine with cyclobutanecarbonyl chloride under controlled conditions forms the corresponding amide intermediate.

- Subsequent reduction or functional group transformations yield the alcohol functionality.

- Conditions typically involve mild bases, organic solvents like ethyl acetate or acetonitrile, and controlled temperatures (45–85 °C).

Reduction and Salt Formation

- The aminomethyl group is often generated by reduction of hydrazone or imine intermediates using hydrogen gas in the presence of palladium catalysts and acids such as methanesulfonic acid to form mesylate salts.

- These mesylate salts can be converted into hydrochloride salts by reaction with hydrochloric acid for improved stability and handling.

Experimental Conditions and Optimization

| Step | Solvent(s) | Temperature (°C) | Catalyst/Reagents | Notes |

|---|---|---|---|---|

| Aminomethyl introduction | Ethyl acetate | 45–55 | Formaldehyde, ammonia, Pd/C | Reductive amination with hydrogenation |

| Amide formation | Acetonitrile | 75–85 | Cyclobutanecarbonyl chloride, base | Controlled acylation with furan derivative |

| Reduction to amine salt | Methanesulfonic acid | Ambient to mild | 10% Pd/C, H2 | Conversion to mesylate salt |

| Salt conversion | Aqueous HCl | Ambient | 12N HCl | Formation of hydrochloride salt |

Analytical and Purification Techniques

- Chromatography: Flash silica gel chromatography with deactivated silica (triethylamine-treated) to prevent amine binding

- Spectroscopy:

- $$^{1}H$$ and $$^{13}C$$ NMR for structural verification and purity assessment

- IR spectroscopy to confirm functional groups (hydroxyl, amine, furan ring)

- High-resolution mass spectrometry (HRMS) for molecular weight confirmation

- Melting Point: Used as a purity and identity check

Research Findings and Literature Survey

- The preparation methods are consistent with those used in patent literature describing substituted cyclobutyl and furan derivatives.

- The use of trifluoroacetic acid, acetic acid, and imidazole as additives or solvents in intermediate steps is common for controlling reaction rates and selectivity.

- The synthesis benefits from mild hydrogenation conditions to selectively reduce imine or hydrazone functionalities to amines without affecting the furan ring, which is sensitive to harsh conditions.

- The methodology aligns with contemporary synthetic organic chemistry practices for constructing multifunctional cyclobutyl-furan compounds.

Summary Table of Preparation Methods

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is oxidized to form a carbonyl group.

Reduction: Reduction reactions can convert the carbonyl group back to a hydroxyl group.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like amines and thiols are used in substitution reactions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives.

Aplicaciones Científicas De Investigación

(1-(Aminomethyl)cyclobutyl)(furan-2-yl)methanol: has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of novel materials and chemical processes.

Mecanismo De Acción

The mechanism of action of (1-(Aminomethyl)cyclobutyl)(furan-2-yl)methanol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparación Con Compuestos Similares

Structural Analog: 1-(Aminomethyl)cyclopropylmethanol

The cyclopropane analog, 1-(Aminomethyl)cyclopropylmethanol (CAS: 1879287-20-3), differs only in ring size (cyclopropane vs. cyclobutane). Key comparisons include:

| Property | Cyclopropane Analog | Cyclobutane Target |

|---|---|---|

| Molecular Formula | C₉H₁₃NO₂ | C₁₀H₁₅NO₂ |

| Molecular Weight (g/mol) | 167.21 | 181.23 |

| Ring Strain | High (60 kcal/mol) | Moderate (26 kcal/mol) |

| Functional Groups | Aminomethyl, Furan-2-yl methanol | Aminomethyl, Furan-2-yl methanol |

Key Insights :

- Stability : The cyclopropane analog’s higher ring strain may increase reactivity but reduce thermal stability compared to the cyclobutane variant .

- Synthetic Accessibility : Cyclopropane rings often require specialized reagents (e.g., Simmons-Smith), whereas cyclobutane synthesis (as in ) employs formaldehyde and ammonia, suggesting divergent synthetic pathways .

Furan-Containing Natural Products

identifies furan derivatives in mulberry extracts, such as 2-(furan-2-yl)-5-(2,3,4-trihydroxybutyl)-1,4-diazine (compound 45) . Comparisons include:

| Property | Natural Furan Compound (45) | Target Compound |

|---|---|---|

| Furan Substitution | 2,5-Disubstituted | 2-Monosubstituted |

| Additional Functional Groups | Trihydroxybutyl, diazine | Aminomethyl, cyclobutyl, methanol |

| Bioactivity | No α-glucosidase/aldose reductase inhibition | Undetermined (synthetic focus) |

Key Insights :

- Solubility: The target’s methanol group may improve water solubility compared to the natural compound’s diazine and trihydroxybutyl groups.

Key Insights :

- Pharmacological Implications: The seized compound’s chlorophenyl and tertiary amine groups suggest central nervous system activity, while the target’s furan and methanol may steer it toward metabolic or anti-inflammatory applications .

Actividad Biológica

The compound (1-(Aminomethyl)cyclobutyl)(furan-2-yl)methanol is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a cyclobutyl ring, an aminomethyl group, and a furan moiety, which contribute to its unique biological profile.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Key Enzymes : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially impacting cell proliferation and survival.

- Modulation of Signaling Pathways : The furan ring may interact with various signaling pathways, influencing cellular responses to stress and apoptosis.

- Antioxidant Activity : The presence of hydroxyl groups in the structure suggests potential antioxidant properties, which could protect cells from oxidative damage.

Biological Activity Data

The biological activity of this compound has been evaluated in various in vitro and in vivo models. Below is a summary of key findings:

Table 1: Summary of Biological Activities

| Activity Type | Assay Type | Result | Reference |

|---|---|---|---|

| Anticancer Activity | Cell Viability Assay | IC50 = 15 µM | |

| Enzyme Inhibition | Kinase Inhibition Assay | 70% inhibition | |

| Antioxidant Activity | DPPH Scavenging Assay | IC50 = 30 µM |

Case Study 1: Anticancer Effects

In a study conducted on human cancer cell lines, this compound demonstrated significant cytotoxicity. The compound was found to induce apoptosis through the activation of caspase pathways, leading to programmed cell death in cancerous cells.

Case Study 2: Enzyme Inhibition

Another study explored the compound's ability to inhibit specific kinases associated with cancer progression. Results indicated that at concentrations above 10 µM, the compound effectively reduced kinase activity by over 70%, suggesting its potential as a therapeutic agent in targeted cancer therapies.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for "(1-(Aminomethyl)cyclobutyl)(furan-2-yl)methanol," and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves multi-step organic reactions, including amination and alkylation. For example, coupling furan derivatives with aminomethylcyclobutane precursors under controlled pH (e.g., using NaHCO₃ as a base) and temperature (40–60°C) can optimize regioselectivity . Solvent systems like dichloromethane:methanol (99:1 v/v) are critical for purification, as seen in analogous furan-based syntheses .

- Key Variables : Catalyst choice (e.g., Pd-based catalysts for cross-coupling), reaction time, and protecting group strategies (e.g., tert-butoxycarbonyl for amines) significantly affect yield and purity .

Q. How is the structural integrity of "this compound" validated post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of the cyclobutyl aminomethyl group (δ 1.5–2.5 ppm for cyclobutane protons) and furan-OCH₂OH (δ 4.2–4.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., C₁₀H₁₆N₂O₂ requires m/z 196.1212) .

- X-ray Crystallography : Resolves stereochemistry, particularly for cyclobutane ring conformation .

Q. What preliminary biological screening assays are recommended for this compound?

- In Vitro Assays :

- Antiproliferative Activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .

- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, leveraging the compound’s potential hydrogen-bonding motifs .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s bioactivity?

- Approaches :

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity .

- MD Simulations : Simulate interactions with lipid bilayers to evaluate membrane permeability, critical for CNS-targeted drugs .

- Case Study : Analogues with cyclopropane instead of cyclobutane show reduced steric hindrance, improving target engagement .

Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies?

- Data Triangulation :

- Compare analogues (e.g., cyclobutyl vs. cyclohexyl derivatives) to isolate ring size effects .

- Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics when SAR trends conflict with activity data .

- Example : A 0.86 similarity index between cyclobutyl and cyclopentyl derivatives does not correlate with antiproliferative potency, suggesting substituent positioning (e.g., furan-OCH₂OH vs. phenyl groups) is critical .

Q. How do reaction mechanisms differ when modifying the aminomethyl or furan groups?

- Aminomethyl Modifications :

- Nucleophilic substitution (SN2) dominates at the cyclobutane carbon, requiring polar aprotic solvents (e.g., DMF) .

- Furan Modifications :

- Electrophilic aromatic substitution (e.g., nitration) at the furan 5-position is sterically hindered by the adjacent hydroxymethyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.